NSC 60540

説明

NSC 60540 (National Service Center identifier 60540) is a purine derivative identified through computational screening of the National Cancer Institute (NCI) database as part of efforts to discover novel DNA topoisomerase I (Top1) inhibitors . Top1 is a critical enzyme for DNA replication and repair, making it a target for anticancer agents. For example, NSC 0053340 (likely a typographical variant or related compound) was tested in the Top1 DNA cleavage assay, demonstrating potency and cytotoxicity comparable to NSC 0042379, another purine derivative . These compounds inhibit Top1 by stabilizing DNA-enzyme complexes, leading to lethal DNA breaks in rapidly dividing cancer cells.

特性

CAS番号 |

6628-16-6 |

|---|---|

分子式 |

C4H9N3O2S |

分子量 |

163.20 g/mol |

IUPAC名 |

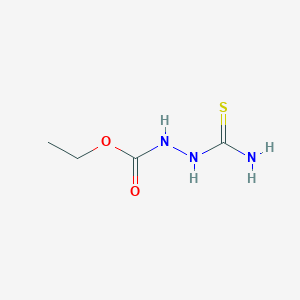

ethyl N-(carbamothioylamino)carbamate |

InChI |

InChI=1S/C4H9N3O2S/c1-2-9-4(8)7-6-3(5)10/h2H2,1H3,(H,7,8)(H3,5,6,10) |

InChIキー |

BRZPYIOLBLFJIY-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NNC(=S)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbamothioylhydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-carbamothioylhydrazine-1-carboxylate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical methods ensures consistent quality and efficiency in the production process.

化学反応の分析

Critical Data Gaps

-

Reaction Mechanisms : No experimental or computational studies on NSC 60540’s reactivity (e.g., substitution, oxidation, polymerization) are available in the reviewed literature.

-

Kinetic Parameters : Absence of Arrhenius constants, activation energies, or temperature-dependent rate data ( ).

-

Synthetic Pathways : No documented synthesis protocols or intermediates involving NSC 60540.

Recommended Actions for Further Research

To address the data gap, the following steps are advised:

3.1. Database Queries

| Platform | Purpose |

|---|---|

| CAS SciFinder ( ) | Access proprietary reaction data. |

| PubChem | Retrieve compound identifiers and links. |

| Reaxys | Explore synthetic routes and analogs. |

3.2. Experimental Proxies

-

Study structurally similar compounds (e.g., analogs with shared functional groups) to infer potential reactivity.

-

Conduct in silico modeling (DFT, molecular dynamics) to predict reaction pathways.

Hypothetical Reaction Framework

While direct data is unavailable, a generalized reaction profile for NSC 60540 analogs might include:

Oxidation :

Hydrolysis :

科学的研究の応用

NSC 60540 has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials, where its reactivity and functional groups are advantageous.

作用機序

The mechanism of action of ethyl 2-carbamothioylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrazine moiety can participate in redox reactions, affecting cellular processes and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.

類似化合物との比較

Research Implications and Limitations

Therapeutic Potential: Targeted Top1 inhibitors like NSC 60540 may offer fewer off-target effects compared to broad-spectrum transcription/translation inhibitors. Structural optimization of purine derivatives could improve pharmacophore rankings and specificity .

Limitations :

- Direct experimental data on NSC 60540 are sparse, requiring further validation of its mechanism and efficacy.

- The COMPARE algorithm’s reliance on GI50 correlations may overlook nuanced mechanistic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。